(Z)-4-chloro-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(3-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S.BrH/c1-25-18-4-2-3-15(13-18)19-14-27-20(22-17-7-5-16(21)6-8-17)24(19)23-9-11-26-12-10-23;/h2-8,13-14H,9-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPTXRIPBOSTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2N4CCOCC4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-chloro-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article reviews the current understanding of its biological activities, synthesizing data from various research studies and patents.
Chemical Structure
The compound features a complex structure that includes:
- Chloro and methoxy substituents : These groups are known to influence biological activity.
- Morpholinothiazole moiety : This structural element is often associated with various pharmacological effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of thiazole and morpholine have been shown to inhibit tumor growth in various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of key signaling pathways such as YAP/TAZ-TEAD interactions, which are crucial for cell proliferation and survival in malignant cells .
Anti-inflammatory Effects
The compound also demonstrates promising anti-inflammatory activity. Studies have shown that thiazole derivatives can inhibit pro-inflammatory enzymes such as COX-2 and 15-LOX, reducing inflammation in cellular models . The anti-inflammatory potential is particularly relevant for conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Chloro group : Enhances lipophilicity, potentially improving membrane permeability.
- Methoxy group : May contribute to increased binding affinity for target proteins.
- Morpholine ring : Confers stability and can facilitate interactions with biological macromolecules.
Preparation Methods
One-Pot Thiazole Cyclization via Bromination and Condensation
The thiazol-2(3H)-imine scaffold is synthesized via a one-pot procedure involving bromination of α-active methylene ketones, followed by thiocyanate substitution and amine condensation. For instance, acetylacetone undergoes free-radical bromination using N-bromosuccinimide (NBS) in ethanol to yield 3-bromoacetylacetone. Subsequent treatment with potassium thiocyanate replaces the bromide with a thiocyanate group, forming 3-thiocyanatoacetylacetone. Condensation with benzylamine induces cyclization, producing the thiazole core. This method achieves a 90% yield for 4-methyl-3-(propane-2-ylideneamino)thiazol-2(3H)-imine.
Reaction Conditions:
- Bromination: NBS (1.2 equiv), ethanol, 25°C, 2 h
- Thiocyanate substitution: KSCN (1.5 equiv), 25°C, 1 h
- Cyclization: Primary amine (1.1 equiv), 4 h stirring
Morpholine Incorporation via Nucleophilic Substitution
The morpholine moiety is introduced at the 3-position of the thiazole ring through nucleophilic substitution. Using 3-bromo-4-(3-methoxyphenyl)thiazole-2(3H)-imine, morpholine (2.0 equiv) reacts in tetrahydrofuran (THF) at 80°C for 12 h, facilitated by cesium carbonate as a base. The reaction proceeds via an SN2 mechanism, displacing bromide with morpholine’s secondary amine.
Functionalization of the Aniline Substituent
Buchwald-Hartwig Coupling for Chloroaniline Derivatization
The 4-chloroaniline group is installed via Buchwald-Hartwig amination. Palladium(II) acetate (6 mg, 0.06 equiv) and RuPhos (12 mg, 0.06 equiv) catalyze the coupling between 1-bromo-4-chlorobenzene and the thiazole-morpholine intermediate. The reaction occurs in toluene at 110°C for 24 h, yielding the (Z)-configured imine due to steric hindrance from the morpholine group.
Optimized Parameters:
- Catalyst: Pd(OAc)₂/RuPhos
- Base: Cs₂CO₃ (4 equiv)
- Solvent: Toluene
- Temperature: 110°C
Stereoselective Imine Formation
The Z configuration is stabilized by intramolecular hydrogen bonding between the aniline’s NH and the thiazole’s sulfur atom. Reaction kinetics favor the Z isomer when conducted in dimethylformamide (DMF) at 60°C, achieving a 7:1 Z/E ratio.
Hydrobromide Salt Formation
Acid-Base Neutralization with Hydrobromic Acid
The free base is treated with 48% hydrobromic acid in dichloromethane at 0°C. Hydrobromic acid is generated in situ via phosphorus tribromide hydrolysis:
$$
\text{PBr}3 + 3\text{H}2\text{O} \rightarrow \text{H}3\text{PO}3 + 3\text{HBr}
$$
The reaction mixture is stirred for 1 h, followed by solvent evaporation and crystallization from ethanol-diethyl ether (1:3).
Yield: 85–92%
Purity (HPLC): ≥98%
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the Z configuration, with a dihedral angle of 12.3° between the thiazole and aniline planes.
Applications in Medicinal Chemistry
The compound inhibits protein kinase C (PKC) with an IC₅₀ of 0.32 µM, demonstrating potential in oncology. Structural analogs show enhanced bioavailability when formulated as hydrobromide salts due to improved aqueous solubility.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
The synthesis typically involves nucleophilic aromatic substitution and cyclocondensation reactions. For example, morpholine derivatives react with halogenated intermediates under reflux in aprotic solvents (e.g., DMF or THF) to form the thiazole core . Optimization strategies include:
- Temperature control (60–80°C) to minimize byproducts like unreacted amines or halogenated residues.
- Solvent selection (e.g., acetonitrile for improved solubility of intermediates).
- Catalytic use of triethylamine to enhance reaction kinetics . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) to monitor residual solvents and unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, particularly the Z-configuration and hydrobromide salt formation?
- 1H/13C NMR : Confirms regiochemistry of the thiazole ring and Z-configuration via coupling constants (e.g., deshielded protons at δ 7.2–8.5 ppm) .
- FT-IR : Identifies N–H stretching (3200–3400 cm⁻¹) in the hydrobromide salt and C=O/C=N vibrations (1650–1700 cm⁻¹) .
- X-ray crystallography : Resolves Z-configuration unambiguously by analyzing dihedral angles between the morpholine and aniline moieties .
Q. How do the morpholine ring and 3-methoxyphenyl substituent influence solubility and crystallinity?
The morpholine ring enhances water solubility via hydrogen bonding, while the 3-methoxyphenyl group introduces hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for crystallization . Recrystallization in ethanol/water (7:3 v/v) yields monoclinic crystals with >95% purity, as confirmed by DSC analysis .
Advanced Research Questions
Q. What computational approaches predict the compound’s electronic properties and biological targets?
- DFT calculations : Used to map frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) and electrostatic potential surfaces, indicating nucleophilic attack sites at the chloro-aniline moiety .
- Molecular docking : Predicts binding affinity to kinase targets (e.g., EGFR) via π-π stacking with the thiazole ring and hydrogen bonding with morpholine oxygen .
- MD simulations : Assess stability in biological membranes using OPLS-AA force fields .
Q. How can contradictory data between DFT simulations and experimental results for molecular geometry be resolved?
Discrepancies in bond angles (e.g., C–N–C in morpholine) arise from solvent effects in experiments vs. gas-phase DFT models. Strategies include:
- Incorporating solvent models (e.g., PCM) in DFT to replicate experimental conditions .
- Cross-validating with solid-state NMR or XRD to account for crystal packing forces .
Q. What SAR strategies enhance pharmacological efficacy through structural modifications?
- Chloro-aniline moiety : Replace Cl with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability, as shown in analogues with 90% plasma stability after 24 hours .
- Morpholine-thiazole core : Introduce methyl groups at C4 of morpholine to reduce CYP450-mediated oxidation, increasing half-life (t₁/₂ > 8 hrs in vitro) .
- Hydrobromide counterion : Substitute with mesylate to enhance bioavailability in pH 7.4 buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
